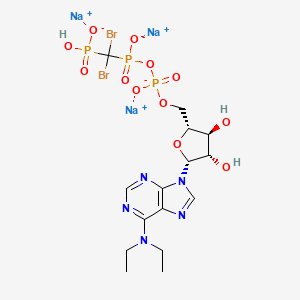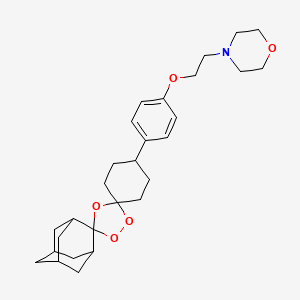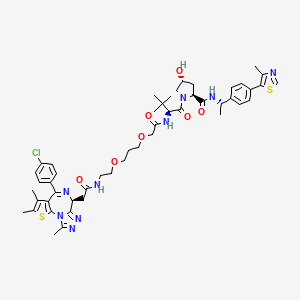
Atabecestat
Übersicht
Beschreibung
Atabecestat, auch bekannt als JNJ-54861911, ist ein potenter, in das Gehirn eindringender Inhibitor der Beta-Sekretase 1 (BACE1)-Aktivität. Es wurde zur oralen Behandlung der Alzheimer-Krankheit entwickelt. Die Verbindung reduziert den Amyloid-Beta-Spiegel im Liquor cerebrospinalis, einem charakteristischen pathologischen Merkmal der Alzheimer-Krankheit .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung eines Thiazinrings und die Einführung einer Fluorphenylgruppe. Zu den wichtigsten Schritten gehören:
- Bildung des Thiazinrings durch Cyclisierungsreaktionen.
- Einführung der Fluorphenylgruppe durch nucleophile Substitution.
- Endgültige Kupplungsreaktionen zur Bildung des vollständigen Moleküls.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet:
- Verwendung von Reaktionen mit hoher Ausbeute, um Abfall zu minimieren.
- Implementierung der kontinuierlichen Durchflusschemie zur Steigerung der Effizienz.
- Strikte Kontrolle der Reaktionsbedingungen, um die Reinheit und Konsistenz des Produkts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Atabecestat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung der BACE1-Hemmung und ihrer Auswirkungen auf die Amyloid-Beta-Produktion.
Biologie: Untersucht wurde seine Rolle bei der Modulation der Spaltung des Amyloid-Precursor-Proteins und seiner nachgelagerten Effekte.
Medizin: Erforscht als potenzieller Therapeutikum für die Alzheimer-Krankheit, wobei Studien sich auf seine Sicherheit, Wirksamkeit und Biomarker-Ergebnisse konzentrieren.
Industrie: Einsatz bei der Entwicklung von diagnostischen Werkzeugen und Assays für die Alzheimer-Forschung
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität der Beta-Sekretase 1 (BACE1) hemmt, ein Enzym, das für die Spaltung des Amyloid-Precursor-Proteins (APP) verantwortlich ist. Diese Hemmung reduziert die Produktion von Amyloid-Beta, wodurch möglicherweise das Fortschreiten der Alzheimer-Krankheit verlangsamt wird. Die molekularen Ziele umfassen BACE1 und den Amyloid-Precursor-Protein-Spaltungsweg .
Wirkmechanismus
Atabecestat exerts its effects by inhibiting the activity of beta-secretase 1 (BACE1), an enzyme responsible for the cleavage of amyloid precursor protein (APP). This inhibition reduces the production of amyloid beta, thereby potentially slowing the progression of Alzheimer’s disease. The molecular targets include BACE1 and the amyloid precursor protein cleavage pathway .
Safety and Hazards
Atabecestat was associated with a trend toward declines in cognition, and elevation of liver enzymes . Elevated liver enzyme adverse events reported in 12 participants on this compound resulted in dosage modification and increased frequency of safety monitoring . Treatment discontinuation normalized ALT or AST in all except one with pretreatment elevation, which remained mildly elevated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of atabecestat involves multiple steps, including the formation of a thiazine ring and the introduction of a fluorophenyl group. The key steps include:
- Formation of the thiazine ring through cyclization reactions.
- Introduction of the fluorophenyl group via nucleophilic substitution.
- Final coupling reactions to form the complete molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-yielding reactions to minimize waste.
- Implementation of continuous flow chemistry to enhance efficiency.
- Strict control of reaction conditions to ensure product purity and consistency .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Atabecestat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen im Molekül zu modifizieren.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind in der Synthese und Modifikation von this compound üblich.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene und Nucleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptsächlich gebildete Produkte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die für weitere Forschung und Entwicklung verwendet werden können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Verubecestat: Ein weiterer BACE1-Inhibitor, der für die Alzheimer-Krankheit entwickelt wurde.
Lanabecestat: Ein BACE1-Inhibitor mit ähnlichen therapeutischen Zielen.
Elenbecestat: Zielt ebenfalls auf BACE1 ab und wird zur Behandlung der Alzheimer-Krankheit untersucht.
Einzigartigkeit von Atabecestat
This compound ist aufgrund seiner starken Gehirndurchdringung und seiner spezifischen Hemmung der BACE1-Aktivität einzigartig. In klinischen Studien hat es signifikante Reduktionen des Amyloid-Beta-Spiegels im Liquor cerebrospinalis gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung der Alzheimer-Krankheit macht .
Eigenschaften
IUPAC Name |
N-[3-[(4S)-2-amino-4-methyl-1,3-thiazin-4-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c1-18(6-7-26-17(21)24-18)13-8-12(3-4-14(13)19)23-16(25)15-5-2-11(9-20)10-22-15/h2-8,10H,1H3,(H2,21,24)(H,23,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLFGVHGKLDDLW-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C=CSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200493-78-2 | |
| Record name | Atabecestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1200493782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atabecestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15307 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Pyridinecarboxamide, N-[3-[(4S)-2-amino-4-methyl-4H-1,3-thiazin-4-yl]-4-fluorophenyl]-5-cyano- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATABECESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2834W8D6GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)

![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)
![4-[[[1-(2-Fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride](/img/structure/B605585.png)
![4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B605587.png)
![(2-Chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7h-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B605588.png)

![1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One](/img/structure/B605593.png)


![2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide](/img/structure/B605597.png)

